molecular formula C18H21BrN2O5 B2364242 1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate CAS No. 75816-14-7

1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate

Cat. No.: B2364242
CAS No.: 75816-14-7
M. Wt: 425.279
InChI Key: YJUUQEKJLOKAEX-UHFFFAOYSA-N
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Description

1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate typically involves multiple steps, starting from readily available starting materials. . Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of 1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes or the activation of signaling pathways, leading to the desired biological outcomes .

Comparison with Similar Compounds

1,3-diethyl 2-[(5-bromo-1H-indol-3-yl)methyl]-2-acetamidopropanedioate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetamido and propanedioate groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

diethyl 2-acetamido-2-[(5-bromo-1H-indol-3-yl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-7-6-13(19)8-14(12)15/h6-8,10,20H,4-5,9H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUUQEKJLOKAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)Br)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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